4-Tert-butylcycloheptan-1-amine
Overview
Description
4-Tert-butylcycloheptan-1-amine, also known as 4-TBCA, is an organic compound that belongs to the amine class of molecules. It has a CAS Number of 1465599-56-7 and a molecular weight of 169.31 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 4-tert-butylcycloheptanamine . The InChI code is 1S/C11H23N/c1-11(2,3)9-5-4-6-10(12)8-7-9/h9-10H,4-8,12H2,1-3H3 . This indicates that the compound has a cycloheptane ring with a tert-butyl group and an amine group attached.Physical And Chemical Properties Analysis
4-Tert-butylcycloheptan-1-amine is a liquid at room temperature . It is stable under normal conditions. The compound is slightly soluble in acetone, ethanol, and ether.Scientific Research Applications
Asymmetric Synthesis of Amines
4-Tert-butylcycloheptan-1-amine, similar to tert-Butanesulfinamide (tBS), is utilized in the asymmetric synthesis of amines, which are pivotal in the development of bioactive molecules, including amino acids and pharmaceutical agents. The process involves condensation with a carbonyl compound, nucleophile addition, and tert-butanesulfinyl group cleavage, demonstrating the compound's utility in preparing diverse amine structures from simple starting materials (Xu, Chowdhury, & Ellman, 2013).
Anticancer Activity
Research on Schiff base ligands incorporating 4-tert-butylphenylamine derivatives has shown potential in anticancer applications. These compounds, when used in cyclometalated Rh(III) and Ir(III) complexes, have demonstrated efficient DNA and protein binding capabilities, indicating their potential in developing new anticancer agents (Mukhopadhyay et al., 2015).
Advanced Materials and 3D Printing
The compound has been used in the development of high-performance photoinitiating systems (PISs) for free radical photopolymerization and cationic photopolymerization under LED light. This application is significant in 3D printing technologies, where such systems enable the fabrication of 3D patterns with reversible shape-memory effects, paving the way for advancements in 4D printing (Chen et al., 2021).
Improved Synthesis Techniques
In synthetic chemistry, 4-Tert-butylcycloheptan-1-amine derivatives have been employed to improve the synthesis of various compounds. For example, improved synthesis methods have been developed for benzylidene derivatives, showcasing the versatility and efficiency of using secondary amines in chemical synthesis (Wang et al., 2014).
Supramolecular Chemistry
4-Tert-butylcycloheptan-1-amine and its derivatives have been explored in the creation of supramolecular structures, such as thiacalix[4]arenes, for the recognition of amino- and dicarboxylic acids. These studies highlight the compound's role in developing new materials with potential applications in sensing, molecular recognition, and self-assembly (Andreyko et al., 2014).
Safety And Hazards
The compound is classified with the signal word “Danger” and is associated with the hazard statements H314 and H335 . This indicates that it can cause severe skin burns and eye damage (H314), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
4-tert-butylcycloheptan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N/c1-11(2,3)9-5-4-6-10(12)8-7-9/h9-10H,4-8,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRUOAOJNGXQNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butylcycloheptan-1-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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